2-Chloro-4-isopropoxypyrimidine

Übersicht

Beschreibung

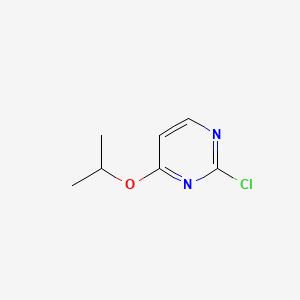

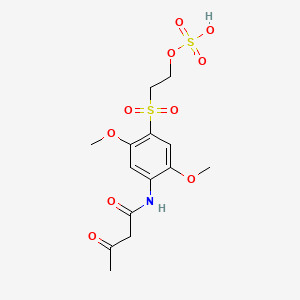

2-Chloro-4-isopropoxypyrimidine (CAS# 1250967-81-7) is a reagent used in the preparation of triazolyl derivatives as Syk inhibitors for therapy . It has a molecular weight of 172.61 and a molecular formula of C7H9ClN2O .

Synthesis Analysis

While specific synthesis methods for 2-Chloro-4-isopropoxypyrimidine were not found, it’s worth noting that pyrimidines can be synthesized through various methods . For instance, a new series of quinazoline-based pyrimidodiazepines were synthesized by the cyclocondensation reaction of 2-chloro-4-anilinoquinazoline-chalcones with 2,4,5,6-tetraaminopyrimidine .Molecular Structure Analysis

The InChI code for 2-Chloro-4-isopropoxypyrimidine is 1S/C7H9ClN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3 . It has a heavy atom count of 11, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The compound is canonicalized .Physical And Chemical Properties Analysis

2-Chloro-4-isopropoxypyrimidine is a solid at room temperature . The compound has a LogP value of 1.91720 , indicating its lipophilicity.Wissenschaftliche Forschungsanwendungen

Reactive Intermediate Studies

2-Chloro-4-isopropoxypyrimidine has been explored as a reactive intermediate in synthetic chemistry. An attempt to generate 6-isopropoxy-2,3-pyridyne from 2-chloro-6-isopropoxypyridine through low-temperature lithiation was unsuccessful due to the instability of the resulting lithiated intermediate. This study highlights the challenges in manipulating pyrimidine derivatives for the generation of reactive pyridynes, which are highly sought after for their potential in [4+2] cycloaddition reactions and the synthesis of complex organic molecules (Connon & Hegarty, 2004).

Solubility and Thermodynamic Studies

The solubility of pyrimidine derivatives, including 2-chloro analogs, has been extensively studied in various organic solvents. Research on 2-amino-4-chloro-6-methoxypyrimidine, a compound structurally related to 2-Chloro-4-isopropoxypyrimidine, revealed its solubility in different solvents, offering insights into the solvent-dependent solubility characteristics of pyrimidine derivatives. This knowledge is critical for the design and development of pharmaceutical formulations and for understanding the physicochemical properties of pyrimidine compounds (Yao, Xia, & Li, 2017).

Photochemical Behavior

The photochemical behavior of 2-chloropyrimidine has been investigated, providing valuable information about the photostability and photoinduced reactivity of chloropyrimidine derivatives. These studies are crucial for applications in photochemistry and photopharmacology, where the light-induced properties of compounds can be harnessed for therapeutic purposes or in material science (Lindqvist et al., 2002).

Zukünftige Richtungen

While specific future directions for 2-Chloro-4-isopropoxypyrimidine were not found, research in the field of pyrimidines is ongoing. For instance, there are developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . This suggests that there could be potential for further exploration and application of 2-Chloro-4-isopropoxypyrimidine in similar areas.

Wirkmechanismus

Mode of Action:

The compound likely exerts its effects through several mechanisms:

- A study on related pyrimidodiazepines suggests that 2-Chloro-4-isopropoxypyrimidine may bind to DNA, similar to the action of CCNU (lomustine) . This interaction could impact gene expression and cellular processes. It also displays strong binding affinities to DNA, EGFR (epidermal growth factor receptor), and VEGFR-2 receptors . These interactions may modulate cell signaling pathways.

Action Environment:

Environmental factors (e.g., pH, temperature, humidity) may influence the compound’s efficacy and stability. For instance, stability under acidic conditions might be crucial for oral formulations.

: Cuartas, V., Aragón-Muriel, A., Liscano, Y., Polo-Cerón, D., Crespo-Ortiz, M. P., Quiroga, J., Abonia, R., & Insuasty, B. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23530–23541. Link

Eigenschaften

IUPAC Name |

2-chloro-4-propan-2-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKPCTJWFJSBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-isopropoxypyrimidine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(Phenylazanediyl)bis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B570277.png)

![(Z)-[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium](/img/structure/B570285.png)

![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)